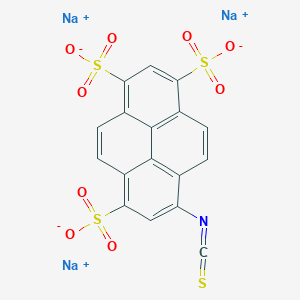

![molecular formula C11H7N3O2 B121758 2-nitro-9H-pyrido[2,3-b]indole CAS No. 176853-91-1](/img/structure/B121758.png)

2-nitro-9H-pyrido[2,3-b]indole

Descripción general

Descripción

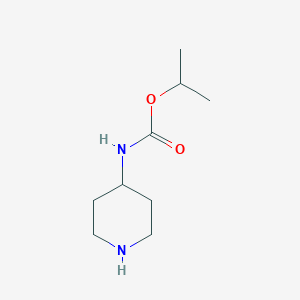

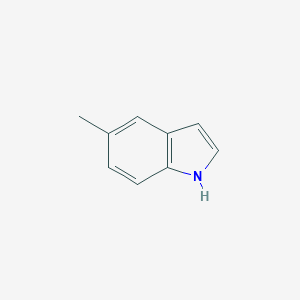

2-Nitro-9H-pyrido[2,3-b]indole is a biochemical compound with the molecular formula C11H7N3O2 and a molecular weight of 213.19 . It is used for proteomics research .

Synthesis Analysis

The synthesis of 2-nitro-9H-pyrido[2,3-b]indole has been described in a study . The yield of 2-nitro-9H-pyrido[2,3-b]indole was 1.6 mg (38%) . Another method for the synthesis of 9H-pyrido[2,3-b]indole has been patented, which uses ortho-aminobenzene acetonitrile and alpha, beta-unsaturated ketone as raw materials through cascade reaction under acidic conditions .Molecular Structure Analysis

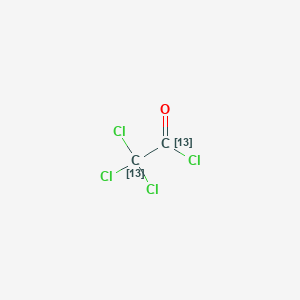

The molecular structure of 2-nitro-9H-pyrido[2,3-b]indole can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

2-Nitro-9H-pyrido[2,3-b]indole can undergo various chemical reactions. For instance, it can be metabolized to intermediates that react with DNA .Physical And Chemical Properties Analysis

2-Nitro-9H-pyrido[2,3-b]indole has a molecular weight of 213.19 and a molecular formula of C11H7N3O2 . More detailed physical and chemical properties can be obtained from its safety data sheet .Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Chemical Confirmation and Synthesis

2-nitro-9H-pyrido[2,3-b]indole is a compound associated with the synthesis of mutagenic compounds. A study by Murakami et al. (2010) described the synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a relay compound for the synthesis of mutagenic 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole. The process involved initial N-(4-nitro)phenylation of the indole nucleus, elongation of the 2-aldehyde substituent, and construction of the pyridine nucleus to ensure nitrogen substitution (Murakami et al., 2010).

Mutagenic Properties and DNA Adduct Formation

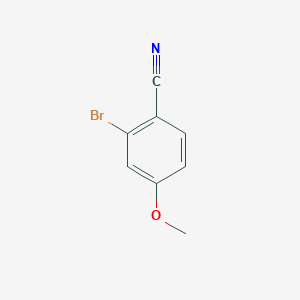

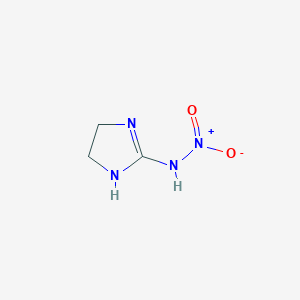

Mutagenicity and DNA Adducts

The mutagenic properties of 2-nitro-9H-pyrido[2,3-b]indole have been explored, especially in the context of DNA adduct formation. Pfau et al. (1997) investigated the formation of covalent DNA adducts by 2-amino-9H-pyrido[2,3-b]indole (AαC), a related compound, noting that the corresponding nitro compound (NαC) was a direct-acting mutagen. The study characterized the major hepatic DNA adduct formed by AαC, contributing to the understanding of its mutagenic potential (Pfau et al., 1997).

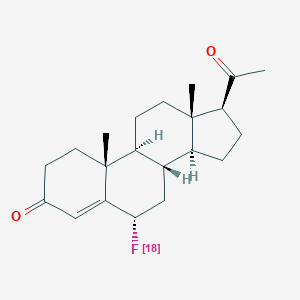

Metabolic Activation and Carcinogenic Risk

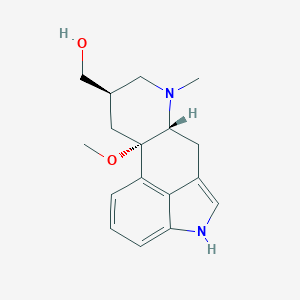

Metabolic Activation and Carcinogenicity

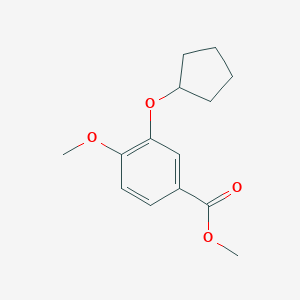

The study by Tang et al. (2012) revealed that 2-nitro-9H-pyrido[2,3-b]indole is involved in the metabolic activation and bioactivation process of carcinogens found in tobacco smoke. The research highlighted the role of UDP-glucuronosyltransferases in catalyzing the binding of N-oxidized compounds to DNA, thus contributing to the genotoxicity of such compounds (Tang et al., 2012).

Novel Synthesis and Chemical Analysis

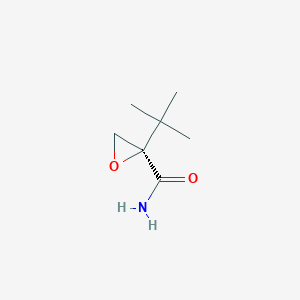

Innovative Synthesis Techniques

Research has also been conducted on novel synthesis methods involving 2-nitro-9H-pyrido[2,3-b]indole. Gribble (2004) explored the nucleophilic addition, 1,3-dipolar cycloaddition, and Diels–Alder reactions with indoles substituted at the 2- or 3-position, leading to the synthesis of a variety of indoles, pyrroloindoles, and carbazoles. This study provides insights into the versatile chemistry of indoles, including those related to 2-nitro-9H-pyrido[2,3-b]indole (Gribble, 2004).

Corrosion Inhibition Properties

Corrosion Inhibition

The indole derivatives, including compounds related to 2-nitro-9H-pyrido[2,3-b]indole, have been studied for their corrosion inhibition properties. Lebrini et al. (2013) investigated the inhibition properties of indole derivatives on C38 steel in hydrochloric solutions, revealing that these compounds have inhibitory properties at various temperatures. The study suggests potential applications of indole derivatives, including 2-nitro-9H-pyrido[2,3-b]indole, in corrosion prevention (Lebrini et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

2-nitro-9H-pyrido[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c15-14(16)10-6-5-8-7-3-1-2-4-9(7)12-11(8)13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRPARBJFRBBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170197 | |

| Record name | 1H-Pyrido(2,3-b)indole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-9H-pyrido[2,3-b]indole | |

CAS RN |

176853-91-1 | |

| Record name | 1H-Pyrido(2,3-b)indole, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176853911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrido(2,3-b)indole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

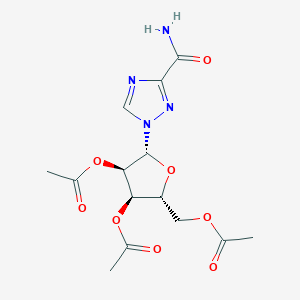

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)